molecular formula C10H10Cl2O3 B8283181 2,6-Dichloro-4-(2-methoxyethoxy)benzaldehyde

2,6-Dichloro-4-(2-methoxyethoxy)benzaldehyde

Cat. No. B8283181
M. Wt: 249.09 g/mol
InChI Key: BPYMXAABTHYLOT-UHFFFAOYSA-N
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Patent
US08558001B2

Procedure details

2,6-Dichloro-4-(2-methoxyethoxy)benzaldehyde (0.5 g, 2.0 mmol) in acetone (20 mL) were cooled down in ice bath and then potassium permanganate (0.47 g, 3.0 mmol) in water (5 mL) was added slowly under vigorous stirring. The reaction mixture was warmed up slowly to room temperature and reacted over 24 h. The reaction mixture was filtered through celite and washed with acetone. The organic phase was evaporated and then re-dissolved in EtOAc to be extracted with 1N HCl aqueous solution. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuum to afford the compound 2,6-dichloro-4-(2-methoxyethoxy)benzoic acid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:11][CH2:12][O:13][CH3:14])[CH:7]=[C:6]([Cl:15])[C:3]=1[CH:4]=[O:5].[Mn]([O-])(=O)(=O)=[O:17].[K+]>CC(C)=O.O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:11][CH2:12][O:13][CH3:14])[CH:7]=[C:6]([Cl:15])[C:3]=1[C:4]([OH:17])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)OCCOC)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted over 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
to be extracted with 1N HCl aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)OCCOC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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